molecular formula C20H43N3 B1244998 Dihydromotuporamine C

Dihydromotuporamine C

Cat. No. B1244998
M. Wt: 325.6 g/mol
InChI Key: KZRLDBALULPSRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dihydromotuporamine C is a polyazaalkane that is azacyclopentadecane in which the amino proton is replaced by a 3-(3-aminopropylamino)propyl group. It has a role as a marine metabolite and an antineoplastic agent. It is a triamine, a primary amine, a secondary amine, a polyazaalkane and an azacycloalkane. It derives from a bis(3-aminopropyl)amine.

Scientific Research Applications

Antimicrobial and Antibiotic Enhancement Properties

Dihydromotuporamine C and its derivatives show significant in vitro antimicrobial activities and antibiotic enhancement properties against Gram-negative bacteria. One derivative, MOTU-N44, demonstrates a unique mechanism of action against Enterobacter aerogenes, suggesting a strategy to address antibiotic resistance by depowering the efflux pump rather than direct interaction (Borselli et al., 2017).

Effect on Sphingolipid Metabolism

Dihydromotuporamine C targets sphingolipid metabolism, a key factor in angiogenesis and metastasis. This property was identified through a genome-wide drug-induced haploinsufficiency screen in yeast, which can predict drug modes of action in human cells (Baetz et al., 2004).

Influence on Actin Assembly Dynamics

The compound modulates actin filament assembly kinetics, a crucial aspect in cancer cell metastasis and movement. One derivative, motuCH233, was found to significantly reduce filament length and the amount of polymerized actin, potentially affecting cancer cell migration (Heidings et al., 2019).

Interaction with Tumor Cell Invasion Mechanisms

Dihydromotuporamine C causes cytoskeletal alterations in invasive MDA231 breast tumor cells, affecting stress fibers and focal adhesions, and activating the Rho GTP-binding protein. This mechanism contributes to its anti-invasive activity by altering the cytoskeleton and cell invasion processes (McHardy et al., 2004).

Role in Polyamine Transport

The derivatives of dihydromotuporamine C, including its triamine analogue, show that these compounds do not utilize the polyamine transporter for cellular entry, a crucial insight for understanding its mechanism in cellular processes (Kaur et al., 2005).

Insights from Chemical Genomics

Combining different chemical genomics approaches revealed that dihydromotuporamine C requires a functional mitochondrial electron-transport chain for its action, impacting yeast's endocytosis and intracellular trafficking, and interfering with vacuolar acidification. This broader view helps understand the drug's mechanism of action at the cellular level (Kemmer et al., 2009).

properties

Product Name

Dihydromotuporamine C

Molecular Formula

C20H43N3

Molecular Weight

325.6 g/mol

IUPAC Name

N'-[3-(azacyclopentadec-1-yl)propyl]propane-1,3-diamine

InChI

InChI=1S/C20H43N3/c21-15-13-16-22-17-14-20-23-18-11-9-7-5-3-1-2-4-6-8-10-12-19-23/h22H,1-21H2

InChI Key

KZRLDBALULPSRS-UHFFFAOYSA-N

Canonical SMILES

C1CCCCCCCN(CCCCCC1)CCCNCCCN

synonyms

dhMotC
dihydromotuporamine C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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